molecular formula C14H12NO2PS B190011 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide CAS No. 198767-45-2

3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide

Katalognummer B190011
CAS-Nummer: 198767-45-2
Molekulargewicht: 289.29 g/mol
InChI-Schlüssel: VTARSNLEVMUMIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been found to exhibit a range of biochemical and physiological effects. Some of the key effects of this compound include:
1. Anti-cancer properties: This compound has been found to inhibit the growth of cancer cells and induce apoptosis.
2. Neuroprotective properties: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been found to exhibit neuroprotective properties and has been studied for its potential applications in the treatment of neurological disorders.
3. Insecticidal properties: This compound has been found to exhibit insecticidal properties and has been tested as a potential insecticide for crop protection.

Vorteile Und Einschränkungen Für Laborexperimente

3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has several advantages and limitations for lab experiments. Some of the key advantages of this compound include:
1. Unique chemical structure: This compound has a unique chemical structure that makes it a valuable tool for researchers in various fields.
2. Exhibits a range of biochemical and physiological effects: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for scientific research.
Some of the limitations of this compound include:
1. Complex synthesis method: The synthesis of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide involves a multi-step process that requires expertise in organic chemistry.
2. Limited availability: This compound is not widely available and may be difficult to obtain for some researchers.

Zukünftige Richtungen

There are several future directions for research on 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide. Some of the key areas for future research include:
1. Development of new cancer therapies: This compound has been found to exhibit anti-cancer properties and may be a potential candidate for the development of new cancer therapies.
2. Study of its effects on other diseases: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been studied for its potential applications in the treatment of neurological disorders. Further research is needed to explore its effects on other diseases.
3. Development of new insecticides: This compound has been found to exhibit insecticidal properties and may be a potential candidate for the development of new insecticides for crop protection.
In conclusion, 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure and exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Further research is needed to explore its potential applications in the development of new cancer therapies, treatment of neurological disorders, and development of new insecticides for crop protection.

Synthesemethoden

The synthesis of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction between phenylacetonitrile and chloroacetyl chloride to form 2-chloro-N-phenylacetamide. This intermediate is then reacted with triethyl phosphite and sulfur to form the desired product.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the key scientific research applications of this compound include:
1. Cancer Research: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
2. Neurological Research: This compound has been found to exhibit neuroprotective properties and has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Agricultural Research: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been studied for its potential applications in agriculture. It has been found to exhibit insecticidal properties and has been tested as a potential insecticide for crop protection.

Eigenschaften

CAS-Nummer

198767-45-2

Molekularformel

C14H12NO2PS

Molekulargewicht

289.29 g/mol

IUPAC-Name

3-methyl-2-phenyl-2-sulfanylidene-1,3,2λ5-benzoxazaphosphinin-4-one

InChI

InChI=1S/C14H12NO2PS/c1-15-14(16)12-9-5-6-10-13(12)17-18(15,19)11-7-3-2-4-8-11/h2-10H,1H3

InChI-Schlüssel

VTARSNLEVMUMIK-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2OP1(=S)C3=CC=CC=C3

Kanonische SMILES

CN1C(=O)C2=CC=CC=C2OP1(=S)C3=CC=CC=C3

Synonyme

2-Phenyl-3-methyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sul fide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.